molecular formula C13H27F3N4O4S2Si B2809196 N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate CAS No. 2305948-71-2

N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate

Cat. No.: B2809196
CAS No.: 2305948-71-2
M. Wt: 452.58
InChI Key: VAFKNXMGWUTGGW-UHFFFAOYSA-M
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Description

N-[N-[Tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate is a useful research compound. Its molecular formula is C13H27F3N4O4S2Si and its molecular weight is 452.58. The purity is usually 95%.
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Scientific Research Applications

Deep Fuels Desulfurization and Denitrogenation

This compound has been explored for its potential in the deep desulfurization and denitrogenation of fuels. Ionic liquids, similar in nature to the specified compound, have been studied for their capacity to extract sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons, demonstrating the potential for improving fuel quality without adversely affecting fuel octane numbers (Kędra-Królik et al., 2011).

Organo-Catalysis in Chemical Synthesis

The compound's related ionic liquids have been utilized as efficient catalysts for the N-tert-butyloxycarbonylation of amines, showcasing excellent chemoselectivity. This catalytic activity, attributed to the "electrophilic activation" of substrates, highlights the compound's potential application in the synthesis of organic molecules with high precision and efficiency (Sarkar et al., 2011).

Synthesis of Triterpenoid Saponins

Another research application involves the synthesis of triterpenoid saponins, where similar ionic liquids have been shown to act as efficient co-solvents and co-promoters. This indicates the compound's potential utility in facilitating complex organic syntheses, particularly in glycosylation reactions for producing biologically active compounds (Song et al., 2019).

Solvent and Temperature Effects on Molecular Interactions

Research into the effects of solvents and temperature on molecular interactions in binary and ternary mixtures involving similar compounds has provided insights into the physicochemical properties of ionic liquids. These studies are crucial for the development of new solvents and solvent systems with tailored properties for specific applications (Fatima et al., 2018).

Oxidative Sulfamidation for Synthesis of Silylated N-Heterocycles

The oxidative sulfamidation of vinyl silanes, leading to the synthesis of diverse silylated N-heterocycles, is another significant application. This process demonstrates the compound's relevance in synthetic chemistry, especially in the creation of silylated intermediates for pharmaceuticals and agrochemicals (Astakhova et al., 2019).

Properties

IUPAC Name

N-[N-[tert-butyl(dimethyl)silyl]-S-(3-methylimidazol-3-ium-1-yl)sulfonimidoyl]-N-methylmethanamine;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N4OSSi.CHF3O3S/c1-12(2,3)19(7,8)13-18(17,14(4)5)16-10-9-15(6)11-16;2-1(3,4)8(5,6)7/h9-11H,1-8H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFKNXMGWUTGGW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N=S(=O)(N1C=C[N+](=C1)C)N(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3N4O4S2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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